5-Chloropent-4-en-1-amine
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Overview
Description
5-Chloropent-4-en-1-amine is an organic compound with the molecular formula C5H10ClN It features a primary amine group attached to a five-carbon chain, which includes a chlorine atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropent-4-en-1-amine typically involves the reaction of 5-chloropent-1-yne with ammonia or an amine under specific conditions. One common method is the Buchwald-Hartwig amination, where 5-chloropent-1-yne is converted into its azide derivative, followed by reduction to yield the desired amine . Another approach involves the direct alkylation of ammonia by alkyl halides, although this method may require multiple steps to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloropent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
5-Chloropent-4-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Chloropent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The double bond and chlorine atom provide sites for further chemical modifications, enhancing its versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
5-Chloropent-1-ene: Similar structure but lacks the amine group.
Pent-4-en-1-amine: Similar structure but lacks the chlorine atom.
5-Chloropent-1-yne: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
5-Chloropent-4-en-1-amine is unique due to the presence of both a chlorine atom and a double bond in its structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and industrial processes .
Properties
CAS No. |
84960-74-7 |
---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
5-chloropent-4-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5-7/h2,4H,1,3,5,7H2 |
InChI Key |
NETGBSUZGDLBDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCl)CN |
Origin of Product |
United States |
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